

melting point and boiling point of 2-tert-butyl-1,4-dimethoxybenzene

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Compound of Interest

Compound Name: 2-tert-Butyl-1,4-dimethoxybenzene

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An In-depth Technical Guide to the Physicochemical Properties and Synthesis of **2-tert-Butyl-1,4-dimethoxybenzene**

Introduction

2-tert-Butyl-1,4-dimethoxybenzene is an aromatic organic compound with applications as an intermediate in chemical synthesis.[1] Its molecular structure, characterized by a benzene ring substituted with two methoxy groups and a bulky tert-butyl group, imparts specific physical and chemical properties that are critical for its use in research and development. This guide provides a comprehensive overview of its melting and boiling points, detailed experimental protocols for its synthesis, and a summary of its key physicochemical data.

Physicochemical Data

The physical properties of **2-tert-butyl-1,4-dimethoxybenzene** are well-documented. The melting point is consistently reported in the range of 70 to 70.5 °C.[2][3][4][5] The boiling point, however, is pressure-dependent. At a reduced pressure of 12 Torr, the boiling point is between 117 and 118 °C.[1][2][5] Under standard atmospheric pressure (760 mmHg), the boiling point is 273.8 °C.[3] A summary of these and other relevant quantitative data is presented in the table below.



Property	Value	Conditions
Melting Point	70-70.5 °C	-
Boiling Point	117-118 °C	at 12 Torr
273.8 °C	at 760 mmHg	
Density	0.9978 g/cm ³	at 15 °C
Flash Point	98.8 °C	-
Vapor Pressure	0.0094 mmHg	at 25 °C
Water Solubility	19.17 mg/L	at 20 °C

Experimental Protocols: Synthesis via Friedel-Crafts Alkylation

The primary synthetic route for **2-tert-butyl-1,4-dimethoxybenzene** and its disubstituted analogue is the Friedel-Crafts alkylation of **1,4-dimethoxybenzene**.[6] This electrophilic aromatic substitution reaction utilizes tert-butyl alcohol as the alkylating agent in the presence of a strong acid catalyst, typically sulfuric acid.[7][8][9]

Materials and Equipment

- 1,4-dimethoxybenzene
- tert-Butyl alcohol
- · Glacial acetic acid
- · Concentrated sulfuric acid
- Fuming sulfuric acid (optional, for di-substitution)
- Ice
- Methanol (for washing/recrystallization)



- Dichloromethane (for purification)
- Anhydrous Calcium Chloride
- Three-neck round-bottom flask
- Magnetic stirrer and stir bar
- · Reflux condenser
- Thermometer
- Dropping funnel
- Erlenmeyer flask
- Büchner funnel and filter flask for vacuum filtration
- Rotary evaporator

Detailed Procedure

- Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, combine 1,4-dimethoxybenzene, tertbutyl alcohol, and glacial acetic acid.[7]
- Cooling: Place the flask in an ice-water bath and cool the mixture to between 0 and 3 °C with continuous stirring.[7]
- Catalyst Preparation: In a separate Erlenmeyer flask, carefully prepare a solution of sulfuric acid. For the synthesis of the di-substituted product, a mixture of fuming sulfuric acid and concentrated sulfuric acid is used, also cooled in an ice-water bath.[7]
- Addition of Catalyst: Add the cold sulfuric acid solution dropwise to the reaction mixture via the dropping funnel.[8] It is crucial to maintain the reaction temperature between 15 and 20 °C during this addition to control the reaction rate and prevent side product formation.[7]

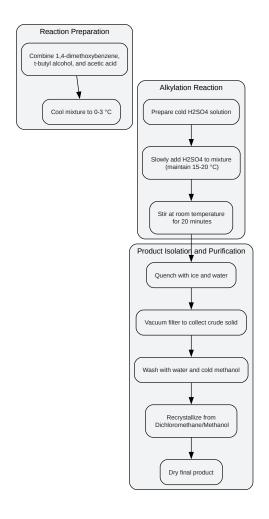


- Reaction Completion: After the complete addition of the acid, remove the ice bath and allow the mixture to stir at room temperature for approximately 20 minutes to ensure the reaction goes to completion.[8]
- Quenching and Precipitation: Cool the reaction mixture again in an ice bath and then add crushed ice (approximately 100 g) to dilute the sulfuric acid, followed by the addition of water.[7] This will cause the crude product to precipitate out of the solution.
- Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.[8] Wash the product thoroughly with water to remove any residual acid and other water-soluble impurities.[7][8]
- Purification: The crude product can be further purified by washing with cold methanol.[7][8]
 For higher purity, the product can be dissolved in a minimal amount of dichloromethane,
 dried with anhydrous calcium chloride, filtered, and then recrystallized by adding methanol and evaporating the solvent.[7]
- Drying and Characterization: Dry the purified product thoroughly. The melting point of the final product should be determined to confirm its identity and purity.

Visualizations Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **2-tert-butyl-1,4-dimethoxybenzene** via the Friedel-Crafts alkylation method.





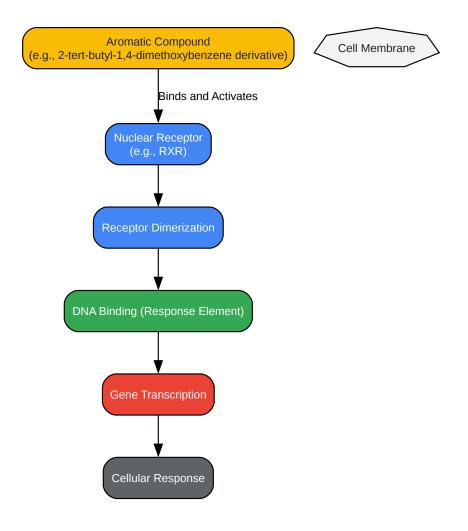
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Caption: Workflow for the synthesis of **2-tert-butyl-1,4-dimethoxybenzene**.

Hypothetical Signaling Pathway

While no specific signaling pathways involving **2-tert-butyl-1,4-dimethoxybenzene** have been elucidated, related phenolic compounds are known to interact with nuclear receptors. For instance, 2,4-di-tert-butylphenol has been identified as an activator of Retinoid X Receptors (RXR).[10] The following diagram illustrates a hypothetical signaling pathway for a molecule of this class, demonstrating a potential mechanism of action relevant to drug development professionals. This is a generalized representation and not specific to **2-tert-butyl-1,4-dimethoxybenzene**.





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Caption: Hypothetical nuclear receptor signaling pathway.

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